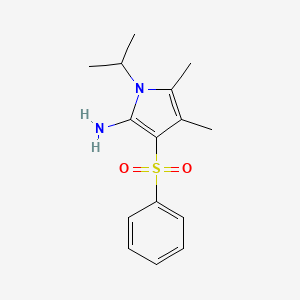

3-(Benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine

Beschreibung

3-(Benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine is a pyrrole derivative featuring a benzenesulfonyl group at the 3-position, methyl substituents at the 4- and 5-positions, and an isopropyl group at the 1-position of the pyrrole ring. Its molecular formula is C₁₅H₂₀N₂O₂S, with a molecular weight of 292.07 g/mol (calculated from atomic masses). Structural analogs of this compound are explored in medicinal and materials chemistry due to their diverse reactivity and binding properties .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-10(2)17-12(4)11(3)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h5-10H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABABIRVFUQQTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Substituents: The isopropyl, dimethyl, and phenylsulfonyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or sulfonylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole ring or the substituent groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying biological pathways involving pyrrole derivatives.

Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action for 3-(Benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons:

Impact of Substituents :

- The isopropyl group at N1 reduces aromaticity compared to the benzyl group, which may decrease π-π stacking interactions but improve metabolic stability .

Computational Insights

Density functional theory (DFT) studies using functionals like B3LYP (which integrates exact exchange terms ) predict that the benzenesulfonyl group in the target compound lowers the HOMO-LUMO gap compared to its methanesulfonyl analog, enhancing charge-transfer capabilities.

Biologische Aktivität

Overview

The compound 3-(Benzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine , also known by its CAS number 956250-85-4 , is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrrole core, followed by the introduction of sulfonyl and isopropyl groups. Common reagents include sulfonyl chlorides and various catalysts to facilitate the reaction. The optimization of these synthetic routes is crucial for maximizing yield and purity, often employing advanced techniques such as chromatography and crystallization for purification.

In Vitro Studies

Recent studies have evaluated the biological activity of pyrrole derivatives, including this compound, focusing on their inhibitory effects on key enzymes:

| Compound | Target Enzyme | Inhibition (%) at 10 μM |

|---|---|---|

| This compound | AChE | 58% |

| Comparative Standard (Donepezil) | AChE | 60% |

| Other Pyrrole Derivatives | MAO-B | Up to 26% |

The compound demonstrated significant activity against acetylcholinesterase (AChE), comparable to established inhibitors like Donepezil. Additionally, some derivatives showed selective inhibition of monoamine oxidase B (MAO-B), indicating potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the interaction mechanisms between the compound and its biological targets. The results suggest that the sulfonyl group plays a critical role in binding affinity towards AChE and MAO-B, enhancing the compound's inhibitory potential.

The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in neurotransmitter regulation. The sulfonamide moiety likely facilitates hydrogen bonding and hydrophobic interactions within the active sites of target enzymes, modulating their activity effectively.

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated that treatment with the compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.

- Pharmacokinetic Properties : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies revealed favorable pharmacokinetic properties for the compound, including good oral bioavailability and moderate blood-brain barrier permeability. This suggests potential for central nervous system targeting in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.